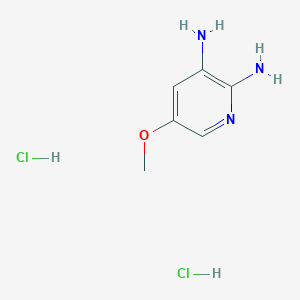
2,3-Diamino-5-methoxypyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride involves multiple steps, starting from precursors such as 3,5-dichloropyridine. The process includes substitution, oxidation, nitration, and ammoniation reactions. The synthesis yields compounds with distinct structural features, as evidenced by analytical techniques like IR, 1H NMR, MS, and elemental analysis (Jun, 2007).
Molecular Structure Analysis
The molecular structure of synthesized compounds, such as 3-methoxy-5,6-diamino-2-nitropyridine, is confirmed through various spectroscopic methods. IR spectroscopy, 1H NMR, and MS are commonly used to identify the structural characteristics and confirm the successful synthesis of the target compound.
Chemical Reactions and Properties
The synthesized compounds exhibit reactivity that is analyzed through further chemical reactions. For example, the reaction activity of intermediates like 3-methoxy-5-chloro-2,6-dinitropyridine is studied to understand the compound's behavior under different chemical conditions. Such analyses contribute to the broader understanding of the compound's chemical properties and potential reactivity patterns.
Physical Properties Analysis
The physical properties, such as melting points, are essential for characterizing synthesized compounds. For instance, 3-Methoxy-5-chloro-2,6-dinitropyridine has a melting point range of 115-117 ℃, indicating its stability and purity (Jianlong, 2007). These physical properties are crucial for handling, storage, and application in further research.
科学的研究の応用
Synthesis of Complex Compounds : A study by Jun (2007) focused on synthesizing 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, demonstrating the utility of similar compounds in complex organic syntheses (C. Jun, 2007).
Antitumor Activity : Grivsky et al. (1980) described the synthesis of a pyridine derivative with significant activity against the Walker 256 carcinosarcoma in rats, highlighting the potential of such compounds in cancer research (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).
Corrosion Inhibition : Ansari, Quraishi, and Singh (2017) investigated the corrosion inhibition performance of chromenopyridine derivatives, including 2,4-diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile, for N80 steel in hydrochloric acid, showcasing the application in material sciences (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).
Synthesis and Characterization of Metal Complexes : İlkimen (2019) researched the synthesis and characterization of mixed ligand Cu(II) complexes using 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives, demonstrating applications in coordination chemistry and materials science (H. İlkimen, 2019).
Spectroscopic and Thermal Studies : Alghanmi and Habeeb (2015) conducted spectroscopic and thermal studies on the charge transfer complexation of 5-amino-2-methoxypyridine with chloranilic acid, illustrating its application in physical chemistry and materials science (Reem M. Alghanmi, M. M. Habeeb, 2015).
Synthesis of Fluorescent Dyes : Shirai et al. (1998) reported the synthesis of 2,5-Diamino-3,6-dicyanopyrazine, a new fluorescent chromophore with strong yellowish-green fluorescence in solution, indicating its potential use in the development of functional dye materials (K. Shirai, A. Yanagisawa, Hiroshi Takahashi, K. Fukunishi, M. Matsuoka, 1998).
Safety And Hazards
This chemical is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-methoxypyridine-2,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLIQVGOFLTPBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-5-methoxypyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

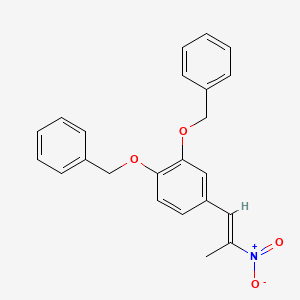
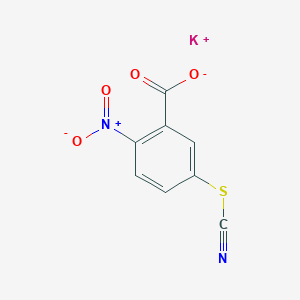

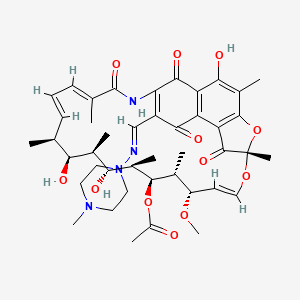

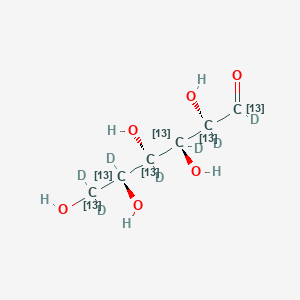
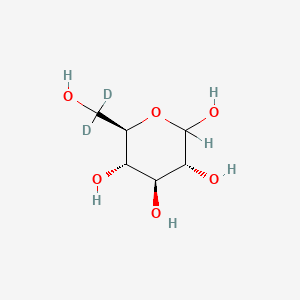
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)